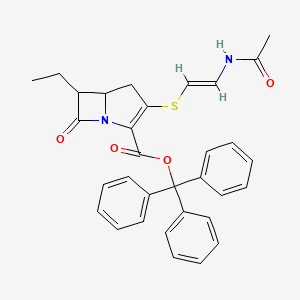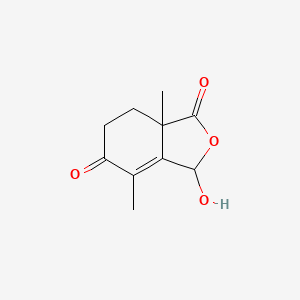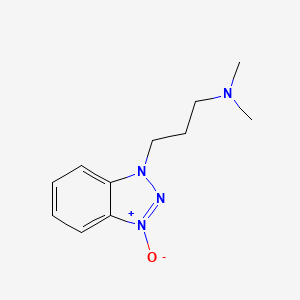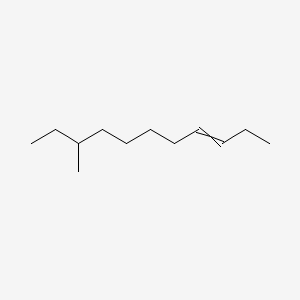![molecular formula C12H13NO B14456604 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene CAS No. 68050-93-1](/img/structure/B14456604.png)
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by the presence of nitrogen within the bicyclic framework. The compound’s structure includes an ethoxy group and multiple double bonds, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethoxy-substituted precursors and nitrogen-containing compounds, followed by cyclization reactions facilitated by catalysts or specific reaction conditions such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce double bonds or other functional groups.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a different substitution pattern.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic structure.
2,11-Dioxabicyclo[4.4.1]undeca-3,5-dien-10-one: Features two oxygen atoms and a different arrangement of double bonds.
Uniqueness
4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene is unique due to its specific ethoxy substitution and nitrogen-containing bicyclic structure. This gives it distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
68050-93-1 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-5-3-4-6-11(7-10)9-13-12/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
XYLPMUPZXYFPKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC=CC=C(C2)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)









